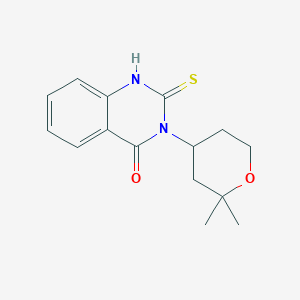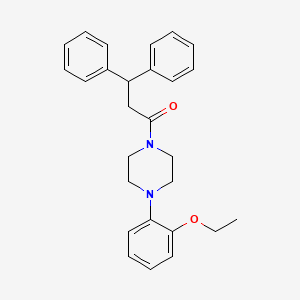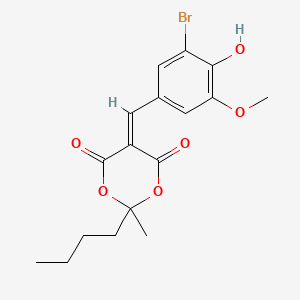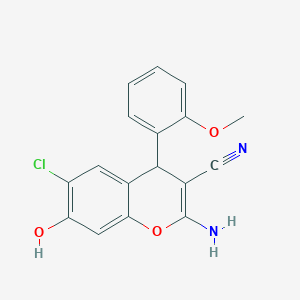
N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide, also known as CACH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin and has shown promising results in several studies related to medicinal chemistry, drug discovery, and biological research.
科学的研究の応用
N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the compound's ability to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These enzymes are involved in several physiological processes and have been linked to the development of various diseases, such as Alzheimer's, Parkinson's, and cancer. This compound has also been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound's cyanoacetyl group is believed to play a crucial role in the inhibition process by forming a covalent bond with the enzyme's nucleophilic residues. The resulting complex is stable and irreversible, leading to a prolonged inhibition of the enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various studies. The compound's ability to inhibit enzyme activity has been linked to its antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. This compound has also been reported to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has several advantages for lab experiments, including its high purity and good yields during synthesis. The compound's ability to inhibit enzyme activity also makes it a useful tool for studying enzyme kinetics and structure-activity relationships. However, this compound's limited solubility in water can be a limitation for some experiments, requiring the use of organic solvents.
将来の方向性
There are several future directions for further research on N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide. One potential area of study is the compound's potential as a drug candidate for the treatment of various diseases, such as Alzheimer's, Parkinson's, and cancer. Further studies on the compound's mechanism of action and structure-activity relationships can also help optimize its potency and selectivity. Additionally, research on the compound's pharmacokinetic and pharmacodynamic properties can help determine its efficacy and safety in vivo. Finally, the development of new synthesis methods or modifications to the current method can help improve the compound's yield and purity, making it more accessible for large-scale production.
Conclusion
In conclusion, N-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a promising chemical compound with potential applications in medicinal chemistry, drug discovery, and biological research. Its ability to inhibit enzyme activity, exhibit antioxidant and anti-inflammatory properties, and induce cytotoxic effects on cancer cells make it a potential candidate for the development of new drugs. Further research on the compound's mechanism of action, biochemical and physiological effects, and future directions can help unlock its full potential and pave the way for new discoveries in the field of science.
合成法
The synthesis of N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound. The synthesis method has been reported to yield a high purity product with good yields, making it a viable option for large-scale production.
特性
IUPAC Name |
N'-(2-cyanoacetyl)-6-methoxy-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-21-9-2-3-11-8(6-9)7-10(14(20)22-11)13(19)17-16-12(18)4-5-15/h2-3,6-7H,4H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXFSBBJXFXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)


![2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol](/img/structure/B4887857.png)


![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)

![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)
![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)